molecular formula C32H16AgN8-2 B1598194 Phthalocyanine Silver CAS No. 54388-56-6

Phthalocyanine Silver

Cat. No.: B1598194
CAS No.: 54388-56-6
M. Wt: 620.4 g/mol
InChI Key: SALCONSGRAAQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalocyanine Silver is a coordination compound that belongs to the phthalocyanine family, which are large, aromatic, macrocyclic organic compounds These compounds are known for their intense color and stability, making them valuable in various applications such as dyes, pigments, and catalysts

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalocyanine Silver can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of a silver salt, such as silver nitrate. The reaction typically requires a high-temperature environment and a suitable solvent, such as dimethylformamide or n-pentanol. The process can be catalyzed by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the formation of the phthalocyanine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclotetramerization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Phthalocyanine Silver undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.

    Reduction: Reduction reactions can convert this compound to its lower oxidation states, affecting its reactivity and stability.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silver oxides, while substitution reactions can yield various substituted phthalocyanine derivatives .

Scientific Research Applications

Phthalocyanine Silver has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Phthalocyanine Silver can be compared with other metal phthalocyanines, such as:

This compound stands out due to its unique combination of stability, electronic properties, and ability to generate reactive oxygen species, making it highly versatile for various applications .

Properties

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;silver
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALCONSGRAAQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16AgN8-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54388-56-6, 12376-32-8
Record name Silver, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phthalocyanine Silver
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalocyanine Silver
Reactant of Route 2
Phthalocyanine Silver
Reactant of Route 3
Phthalocyanine Silver
Reactant of Route 4
Phthalocyanine Silver
Reactant of Route 5
Phthalocyanine Silver
Reactant of Route 6
Phthalocyanine Silver

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.